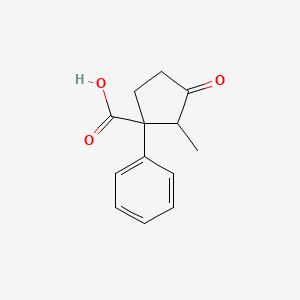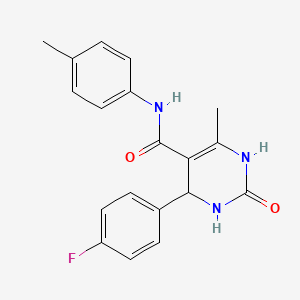
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is commonly referred to as MOPCC and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of MOPCC is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MOPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of cytokines. MOPCC has been found to modulate the activity of neurotransmitters, which can have an impact on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MOPCC has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. It also exhibits low toxicity and has a high degree of selectivity. However, MOPCC has some limitations for lab experiments. Its solubility in water is limited, and it has poor bioavailability.
Orientations Futures
There are several future directions for the study of MOPCC. One potential direction is the development of new synthetic methods that can improve its solubility and bioavailability. Another direction is the study of its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, the study of its potential use in combination with other drugs for the treatment of cancer is another potential direction.
Conclusion:
In conclusion, MOPCC is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been synthesized through various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of MOPCC is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. MOPCC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MOPCC, including the development of new synthetic methods and the study of its potential use in the treatment of neurological disorders and cancer.
Méthodes De Synthèse
The synthesis of MOPCC has been carried out through various methods. One of the commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentanone with phenylacetyl chloride. This method involves the use of aluminum chloride as a catalyst and yields MOPCC as a white solid.
Applications De Recherche Scientifique
MOPCC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-3-oxo-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-11(14)7-8-13(9,12(15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJNZQBIDOPAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)